molecular formula C20H25ClN2O2 B442311 1-[(4-Chlorophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine

1-[(4-Chlorophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine

Cat. No.: B442311
M. Wt: 360.9g/mol
InChI Key: WIWCNXCJBFNQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the piperazine class This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and a 3,5-dimethoxybenzyl group

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and 3,5-dimethoxybenzyl chloride.

    Reaction with Piperazine: The starting materials are reacted with piperazine in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions, to ensure complete conversion of the starting materials.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)piperazine: Lacks the 3,5-dimethoxybenzyl group, resulting in different chemical and biological properties.

    1-(3,5-Dimethoxybenzyl)piperazine:

    1-Benzyl-4-(3,5-dimethoxybenzyl)piperazine: Lacks the chlorine atom, which can influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H25ClN2O2/c1-24-19-11-17(12-20(13-19)25-2)15-23-9-7-22(8-10-23)14-16-3-5-18(21)6-4-16/h3-6,11-13H,7-10,14-15H2,1-2H3

InChI Key

WIWCNXCJBFNQJZ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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